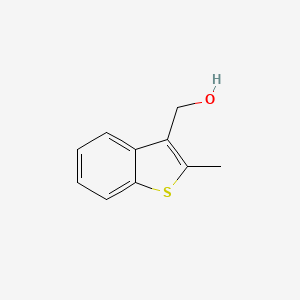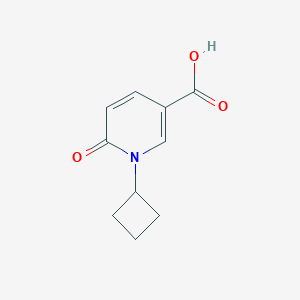
N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride is a compound of interest due to its structural inclusion of the 1,3,4-oxadiazole ring, a core motif present in various bioactive molecules. This class of compounds is recognized for its potential in pharmaceutical chemistry due to the diverse biological activities associated with its derivatives.
Synthesis Analysis
The synthesis of compounds related to this compound involves the oxidative cyclization of hydrazones derived from appropriate precursors. For example, Gaonkar et al. (2006) reported the synthesis of a series of 1,3,4-oxadiazoles by oxidative cyclization using chloramine-T as an oxidant, which could be related to the synthetic route for the compound (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
The molecular structure of compounds bearing the 1,3,4-oxadiazol-2-yl moiety has been studied through various spectroscopic methods, including NMR and X-ray crystallography. The structure is characterized by the presence of the 1,3,4-oxadiazole ring, which can engage in π-π stacking interactions and form hydrogen bonds, contributing to its stability and reactivity (Zareef, Iqbal, Arfan, & Parvez, 2008).
Chemical Reactions and Properties
The chemical behavior of the 1,3,4-oxadiazole moiety includes its participation in ring-fission and C–C bond cleavage reactions under specific conditions, demonstrating the compound's potential for further chemical transformations (Jäger, Laggner, Mereiter, & Holzer, 2002).
Physical Properties Analysis
The physical properties of related compounds, such as solubility and crystallinity, are influenced by the molecular structure. For instance, the arrangement of the 1,3,4-oxadiazole and phenyl rings affects the compound's crystal packing and, consequently, its solubility and melting point (Kara, Ünsal, Tekin, & Eşme, 2021).
Chemical Properties Analysis
Compounds with the 1,3,4-oxadiazole ring exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles. The presence of substituents on the oxadiazole ring and adjacent phenyl group can significantly alter these properties, affecting the compound's overall reactivity and potential applications (Malhotra, Monga, Sharma, Sahu, Sharma, Jain, & Deep, 2013).
Aplicaciones Científicas De Investigación
Chemistry and Chemical Reactions
Research into N-ethyl-N-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)ethanamine hydrochloride has led to findings in chemical reactions, such as a study by Jäger et al. (2002), where the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole was explored. This study revealed that using an equimolar amount of the two compounds in the presence of potassium carbonate leads to the expected tertiary amine, while an excess and prolonged reaction time result in ring fission of the oxadiazole system. The process and products were characterized using various spectroscopic methods and X-ray structure analysis, proposing a mechanism for the observed transformations (Jäger et al., 2002).
Antimicrobial and Antiviral Activity
Several studies have investigated the antimicrobial and antiviral activities of compounds related to this compound. For instance, Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying some as inhibitors of HIV-1 replication. This research highlights the potential therapeutic applications of such compounds in treating viral infections (Che et al., 2015). Another study by Gaonkar et al. (2006) focused on synthesizing novel 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, showing potent to weak antimicrobial activity, demonstrating the potential of these compounds in developing new antimicrobial agents (Gaonkar et al., 2006).
Catalysis and Material Science
In material science and catalysis, the study by Facchetti et al. (2016) on the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction illustrates the utility of related compounds in catalytic processes. This research provides insight into the synthesis and application of novel catalysts for industrial and laboratory chemical transformations (Facchetti et al., 2016).
Mecanismo De Acción
Target of Action
Compounds containing 1,3,4-oxadiazole cores have been found to target various enzymes and proteins that contribute to cell proliferation .
Mode of Action
It’s known that 1,3,4-oxadiazole-functionalized α-amino-phosphonates can act as ligands for the ruthenium-catalyzed reduction of ketones . This suggests that DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE might interact with its targets in a similar manner.
Biochemical Pathways
1,3,4-oxadiazole compounds have been found to affect various biochemical pathways by targeting different enzymes . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Result of Action
1,3,4-oxadiazole compounds have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties . This suggests that DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE might have similar effects.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
DIETHYL[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]AMINE HYDROCHLORIDE has been synthesized via the Pudovik-type reaction between diethyl phosphite and imines . It has been found to interact with ruthenium (II) precursor, selectively at the more basic nitrogen atom of the oxadiazole ring . This interaction leads to the formation of ruthenium complexes that have been proven to be efficient catalysts for the transfer hydrogenation of ketones to alcohols .
Cellular Effects
Derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity
Molecular Mechanism
It has been suggested that the compound undergoes complexation with a ruthenium (II) precursor, selectively at the more basic nitrogen atom of the oxadiazole ring . This interaction leads to the formation of ruthenium complexes that act as catalysts for the transfer hydrogenation of ketones to alcohols .
Propiedades
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRIZGHZAUTYFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NN=C(O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

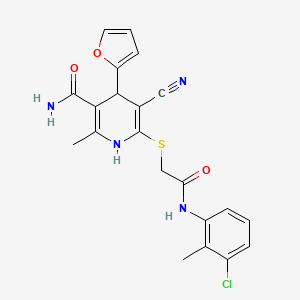
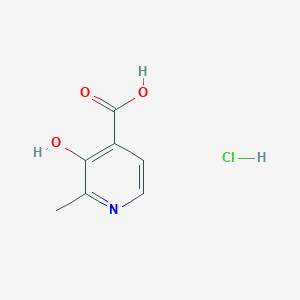
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2498031.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2498032.png)
![Potassium [4-(4-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide](/img/structure/B2498033.png)
![2-[[4-(4-Chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2498034.png)
![3-(2,4-dichlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498035.png)
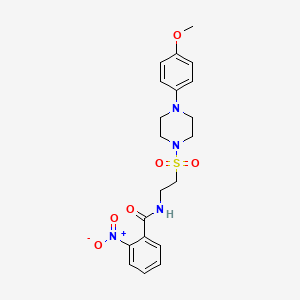
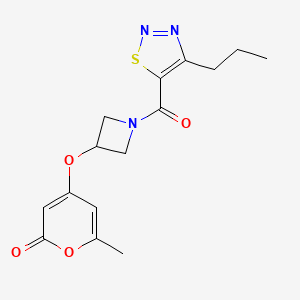
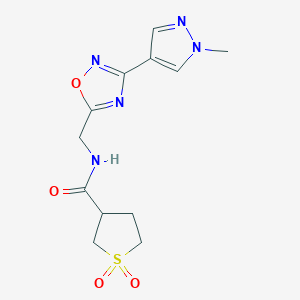

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2498042.png)
